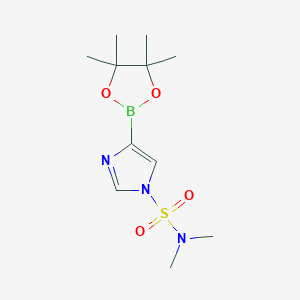
2-Bromo-5-ethoxy-4-methoxybenzoic acid
Overview
Description
2-Bromo-5-ethoxy-4-methoxybenzoic acid is a benzoic acid derivative . It has a molecular weight of 275.1 . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-ethoxy-5-methoxybenzoic acid . The InChI code is 1S/C10H11BrO4/c1-3-15-9-5-7 (11)6 (10 (12)13)4-8 (9)14-2/h4-5H,3H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .Scientific Research Applications
Synthesis of Urolithin Derivatives
Similar compounds like 2-Bromo-5-methoxybenzoic acid are used in the synthesis of urolithin derivatives . Urolithins are metabolites of ellagic acid derived from ellagitannins. In humans, ellagitannins are converted by the gut microflora into ellagic acid, which is further transformed into urolithins A, B, C, and D in the large intestine. These compounds have potential applications in biomedicine due to their anti-inflammatory and antioxidant properties.
Pharmaceutical Intermediates
Compounds with bromo and methoxy groups are often used as intermediates in the synthesis of various pharmaceuticals . The presence of ethoxy and methoxy groups in 2-Bromo-5-ethoxy-4-methoxybenzoic acid suggests that it could be used to synthesize novel pharmaceuticals with potential therapeutic effects.
Proteomics Research
According to Santa Cruz Biotechnology, 2-Bromo-5-ethoxy-4-methoxybenzoic acid is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, as well as in the study of protein-protein interactions.
Organic Synthesis
Bromo-substituted benzoic acids are commonly used in organic synthesis to create a variety of complex molecules . The ethoxy and methoxy groups could offer additional reactivity that can be exploited in synthetic chemistry to create novel organic compounds.
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLGUUTNVHMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)


![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)